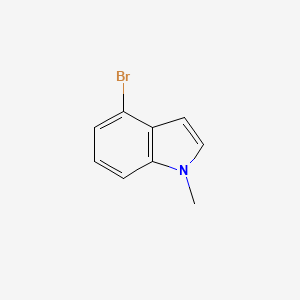

4-Bromo-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSXTYDJPHXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626445 | |

| Record name | 4-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-55-3 | |

| Record name | 4-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590417-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-1-methyl-1H-indole from its precursor, 4-bromoindole. This document provides a comprehensive overview of a common and effective N-methylation reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This compound is a valuable building block in the development of various pharmaceutically active compounds.[1]

Reaction Overview

The synthesis of this compound from 4-bromoindole is typically achieved through an N-methylation reaction. A prevalent and practical method involves the use of dimethyl carbonate as a methylating agent in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4][5] This approach is favored for its efficiency and the use of relatively benign reagents compared to traditional methylating agents like methyl iodide or dimethyl sulfate, which are known for their high toxicity.[3]

The reaction proceeds by the deprotonation of the indole nitrogen by the base, creating a nucleophilic indolide anion. This anion then attacks the methyl group of dimethyl carbonate, leading to the formation of the N-methylated product and a carbonate byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound from 4-bromoindole.

| Parameter | Value | Reference |

| Starting Material | 4-Bromoindole | [2] |

| Reagents | Dimethyl carbonate, Potassium carbonate | [2] |

| Solvent | N,N-dimethylformamide (DMF) | [2] |

| Reactant Molar Ratio (4-bromoindole:K2CO3:DMC) | 1 : 0.71 : 2.89 | [2] |

| Reaction Temperature | 140°C | [2] |

| Reaction Time | 3.5 hours | [2] |

| Product Yield | 91% | [2] |

| Product Appearance | Yellow liquid | [2] |

| Purification Method | Distillation under reduced pressure | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[2]

Materials:

-

4-Bromoindole (C₈H₆BrN, MW: 196.04 g/mol )

-

Dimethyl carbonate (C₃H₆O₃, MW: 90.08 g/mol )

-

Potassium carbonate (K₂CO₃, MW: 138.21 g/mol )

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus for reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, create a suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in N,N-dimethylformamide (56 mL).[2]

-

Heating: Gradually heat the reaction mixture to 140°C over a period of 30 minutes with continuous stirring.[2]

-

Reaction: Maintain the temperature at 140°C and continue stirring for 3.5 hours.[2] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Filtration: Remove the insoluble solids (potassium carbonate and byproducts) by filtration.[2]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF and excess dimethyl carbonate.[2]

-

Purification: Purify the resulting residue by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield this compound as a yellow liquid (8.5 g, 91% yield).[2]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR spectroscopy. The spectroscopic data should be consistent with literature values.[2]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-methyl-1H-indole, a key intermediate in the development of various bioactive molecules.[1] This document details established synthetic protocols, explores the underlying reaction mechanisms, and presents quantitative data to facilitate methodological comparison and implementation in a laboratory setting.

Overview of Synthetic Strategies

The primary and most direct route to this compound is the N-methylation of the commercially available precursor, 4-bromo-1H-indole. This transformation can be achieved through several methods, principally categorized by the choice of methylating agent. Traditional methods often employ highly reactive but hazardous reagents such as methyl iodide and dimethyl sulfate.[2] More contemporary and "green" approaches utilize less toxic alternatives like dimethyl carbonate (DMC), which offers a safer and more environmentally benign process suitable for large-scale production.[2]

This guide will focus on two main protocols: a modern, high-yield method using dimethyl carbonate and a classic approach using a methyl halide, providing a comparative basis for process selection.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data from two distinct and representative synthetic protocols for the N-methylation of 4-bromo-1H-indole. This allows for a direct comparison of reaction conditions, efficiency, and reagent requirements.

| Parameter | Protocol 1: Dimethyl Carbonate | Protocol 2: Methyl Iodide (Adapted) |

| Starting Material | 4-Bromo-1H-indole | 4-Bromo-1H-indole |

| Methylating Agent | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 140 °C | 0 °C to Room Temperature |

| Reaction Time | 3.5 hours | ~12 hours (overnight) |

| Yield | 91%[3] | High (typically >90% for indole alkylations) |

| Purity | High, purified by distillation[3] | High, requires aqueous workup and chromatography |

| Safety Profile | Safer, less toxic methylating agent | Hazardous, volatile, and carcinogenic methylating agent[2] |

Detailed Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate

This protocol is adapted from a reported high-yield synthesis and is favored for its safety and environmental considerations.[3]

Reagents:

-

4-Bromo-1H-indole (8.8 g, 45 mmol)

-

Potassium Carbonate (4.5 g, 32 mmol)

-

Dimethyl Carbonate (12 g, 0.13 mol)

-

N,N-Dimethylformamide (DMF) (56 mL)

Procedure:

-

A suspension of 4-bromo-1H-indole, potassium carbonate, and dimethyl carbonate in DMF is prepared in a suitable reaction vessel.

-

The mixture is gradually heated to 140 °C over a period of 30 minutes with continuous stirring.

-

The reaction is maintained at 140 °C and stirred for 3.5 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The insoluble solids (potassium carbonate and byproducts) are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the DMF.

-

The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180 °C) to yield this compound as a yellow liquid (8.5 g, 91% yield).[3] The product's identity is confirmed by ¹H NMR spectroscopy, which should be consistent with literature values.[3]

Protocol 2: N-Methylation using Methyl Iodide and Sodium Hydride (General Procedure)

This protocol is a standard and highly effective method for the N-alkylation of indoles.[4] It is adapted for the synthesis of this compound. Caution: Methyl iodide is volatile and a suspected carcinogen. Sodium hydride reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents:

-

4-Bromo-1H-indole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

-

Methyl Iodide (MeI, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add the sodium hydride to the stirred DMF.

-

Add a solution of 4-bromo-1H-indole in a minimal amount of anhydrous DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Pathway and Reaction Mechanisms

The synthesis of this compound from 4-bromo-1H-indole proceeds via a nucleophilic substitution reaction at the indole nitrogen. The following diagrams illustrate the overall synthesis and the detailed mechanisms for both the dimethyl carbonate and methyl iodide protocols.

Caption: Overall synthetic pathway for this compound.

Mechanism 1: N-Methylation with Dimethyl Carbonate

The reaction with dimethyl carbonate is a greener alternative to traditional methods. It involves the deprotonation of the indole nitrogen by a base, followed by a nucleophilic attack on one of the methyl groups of dimethyl carbonate.

Caption: Mechanism of N-methylation using dimethyl carbonate.

Mechanism 2: N-Methylation with Methyl Iodide

This classic SN2 reaction involves the deprotonation of the indole nitrogen by a strong base like sodium hydride to form a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide.

Caption: Mechanism of N-methylation using methyl iodide.

Physicochemical and Spectroscopic Data

-

Molecular Formula: C₉H₈BrN

-

Molecular Weight: 210.07 g/mol

-

Appearance: Yellow liquid[3]

-

Boiling Point: 300.9 ± 15.0 °C (Predicted)[5]

-

Density: 1.456 g/mL at 25 °C

-

Refractive Index: n20/D 1.636

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The presence of a singlet corresponding to the N-methyl group is a characteristic feature. The chemical shifts and coupling constants of the aromatic protons will also be indicative of the this compound structure.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with characteristic signals for the N-methyl carbon and the aromatic carbons.

This guide provides a detailed framework for the synthesis of this compound, offering both modern and traditional protocols to suit various laboratory needs and safety considerations. The provided data and mechanistic insights are intended to support researchers in the successful and efficient preparation of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-indole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom at the 4-position, along with a methyl group at the 1-position, offers unique opportunities for further functionalization and molecular design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of the broader biological context of substituted indoles.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| CAS Number | 590417-55-3 | [1][2] |

| Appearance | Yellow liquid | [1] |

| Density | 1.456 g/mL at 25 °C | [2] |

| Boiling Point | 155-180 °C at 0.2 mmHg | [1] |

| Refractive Index (n₂₀/D) | 1.636 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

Chemical Identifiers

| Identifier | Value |

| InChI | 1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |

| InChIKey | JZOSXTYDJPHXQD-UHFFFAOYSA-N |

| SMILES | Cn1ccc2c(Br)cccc12 |

Spectral Data

¹H NMR Spectroscopy (Anticipated)

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indole ring and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group on the nitrogen.

¹³C NMR Spectroscopy (Anticipated)

The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the this compound molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of 110-120 ppm.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of an indole derivative typically shows characteristic bands. For this compound, one would expect to observe:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-N stretching: ~1360-1250 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (Anticipated)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209 and an M+2 peak of similar intensity at m/z 211, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring.

Experimental Protocols

A reliable method for the synthesis of this compound involves the N-methylation of 4-bromoindole.

Synthesis of this compound[1]

This protocol details the synthesis of this compound from 4-bromoindole and dimethyl carbonate.

Materials:

-

4-Bromoindole

-

Potassium carbonate (K₂CO₃)

-

Dimethyl carbonate ((CH₃O)₂CO)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.

-

The mixture is gradually heated to 140 °C over a period of 30 minutes with continuous stirring.

-

The reaction is maintained at 140 °C and stirred for an additional 3.5 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The insoluble solids (potassium carbonate and any unreacted starting material) are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the DMF and excess dimethyl carbonate.

-

The resulting residue is purified by distillation under reduced pressure (0.2 mmHg) at a temperature range of 155-180 °C.

-

This procedure yields 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).

Purification and Analysis:

-

Purification: The primary method of purification is distillation under reduced pressure as described in the synthesis protocol.

-

Analysis: The purity and identity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.

Biological Activity and Signaling Pathways of Substituted Indoles

While specific biological data for this compound is limited in publicly available literature, the broader class of substituted indoles is of significant interest in drug discovery due to their diverse pharmacological activities.[3][4][5] Indole derivatives have been shown to interact with a variety of biological targets and signaling pathways.

Many indole-based compounds exhibit anticancer properties by targeting crucial cellular processes.[6] For instance, some derivatives act as protein kinase inhibitors, interfering with signaling pathways that regulate cell growth and proliferation, such as the EGFR signaling pathway.[7] Others can function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]

In the context of infectious diseases, indole derivatives have demonstrated potent antimicrobial and antifungal activities.[4][5] Their mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of biofilm formation, or interference with essential enzymatic pathways.[3]

Furthermore, the indole nucleus is a key component of many anti-inflammatory drugs.[3] These compounds can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB signaling cascade.[3]

The diagram below illustrates a generalized overview of how a substituted indole derivative might interact with a cellular signaling pathway, in this case, a generic receptor tyrosine kinase (RTK) pathway often implicated in cancer.

Conclusion

This compound is a synthetically useful molecule with well-defined physical properties. While its specific biological activities are not extensively documented, its structural features make it a promising candidate for the development of novel therapeutic agents, drawing upon the rich pharmacological history of the indole scaffold. The provided synthetic protocol offers a clear and efficient route to this compound, enabling further research into its potential applications in drug discovery and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data for 4-Bromo-1-methyl-1H-indole

Disclaimer: As of late 2025, a complete, publicly available, and experimentally verified dataset for the 1H and 13C NMR spectra of 4-Bromo-1-methyl-1H-indole, including chemical shifts, coupling constants, and multiplicities, could not be located in peer-reviewed literature or spectral databases. While the synthesis of this compound has been reported, with assertions that its 1H NMR data is consistent with the expected structure, the specific spectral data has not been published in detail.[1]

This guide provides a comprehensive overview of the expected spectral characteristics of this compound based on the known effects of substituents on the indole ring. It also includes a detailed, representative experimental protocol for the acquisition of NMR data for indole derivatives, intended to aid researchers in their own characterization of this and similar molecules.

Chemical Structure

The structure of this compound is fundamental to understanding its NMR spectra. The numbering of the indole ring system is crucial for assigning spectral peaks to specific atoms.

Caption: Chemical structure of this compound.

Expected 1H NMR Spectral Data

While specific experimental data is unavailable, the expected 1H NMR spectrum can be predicted based on the analysis of similar compounds. The introduction of a bromine atom at the C4 position is expected to deshield the proton at C5. The N-methyl group will appear as a singlet in the upfield region.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~7.0-7.2 | d | J ≈ 3.0 |

| H-3 | ~6.5-6.7 | d | J ≈ 3.0 |

| H-5 | ~7.2-7.4 | d | J ≈ 7.5 |

| H-6 | ~7.0-7.2 | t | J ≈ 7.5 |

| H-7 | ~7.3-7.5 | d | J ≈ 7.5 |

| N-CH3 | ~3.7-3.9 | s | - |

Note: These are estimated values and should be confirmed by experimental data.

Expected 13C NMR Spectral Data

The 13C NMR spectrum is also influenced by the substituents. The bromine atom will cause a significant downfield shift for C4. The carbon of the N-methyl group will have a characteristic chemical shift.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128-130 |

| C-3 | ~101-103 |

| C-3a | ~128-130 |

| C-4 | ~113-115 |

| C-5 | ~122-124 |

| C-6 | ~120-122 |

| C-7 | ~110-112 |

| C-7a | ~136-138 |

| N-CH3 | ~32-34 |

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality 1H and 13C NMR spectra of indole derivatives.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.2. 1H NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard one-pulse sequence.

-

Solvent: CDCl3.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

4.3. 13C NMR Spectroscopy

-

Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl3.

-

Temperature: 298 K.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Caption: A generalized workflow for NMR spectroscopy experiments.

Signaling Pathways and Logical Relationships

The interpretation of NMR spectra involves a logical process of relating the acquired data to the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus, while coupling constants provide information about the connectivity of atoms through chemical bonds.

Caption: Logical relationship in NMR spectral analysis.

References

Characterization and Purification of 4-Bromo-1-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and purification of 4-Bromo-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and purification, along with a summary of its key physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a halogenated indole derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Appearance | Yellow liquid | [1] |

| Density | 1.456 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.636 | [2] |

| Boiling Point | 155-180 °C at 0.2 mmHg | [1] |

| CAS Number | 590417-55-3 | [1][2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-methylation of 4-bromoindole using dimethyl carbonate.

Experimental Protocol: N-methylation of 4-Bromoindole

Materials:

-

4-Bromoindole

-

Potassium carbonate (K₂CO₃)

-

Dimethyl carbonate

-

Dimethylformamide (DMF)

Procedure:

-

A suspension of 4-bromoindole (e.g., 8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a round-bottom flask.[1]

-

The mixture is gradually heated to 140 °C over a period of 30 minutes and stirred at this temperature for 3.5 hours.[1]

-

After cooling to room temperature, the insoluble solids are removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to remove the DMF.[1]

-

The resulting residue is then purified by vacuum distillation (0.2 mmHg, 155-180 °C) to yield this compound as a yellow liquid.[1]

Purification Methods

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Besides vacuum distillation, flash column chromatography and recrystallization are common techniques.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying organic compounds.

Experimental Protocol:

-

Slurry Preparation: A slurry of silica gel (230-400 mesh) is prepared in the chosen eluent.

-

Column Packing: The slurry is poured into a glass column and packed uniformly under positive pressure (e.g., using nitrogen or air).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with an appropriate solvent system, and fractions are collected. A common starting eluent system for indole derivatives is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to facilitate the elution of the product.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Proposed Solvent System: Based on the polarity of similar indole compounds, a gradient elution from 5% to 20% ethyl acetate in hexanes is a reasonable starting point for optimization.

Recrystallization

Recrystallization is a technique used to purify solid compounds. Although this compound is a liquid at room temperature, this method can be applicable if it solidifies at lower temperatures or for purifying solid derivatives.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[3][4]

-

Dissolution: The crude product is dissolved in a minimum amount of the hot solvent.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]

-

Crystal Collection: The formed crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.0 - 7.2 | d |

| H-3 | 6.5 - 6.7 | d |

| H-5 | 7.2 - 7.4 | d |

| H-6 | 6.9 - 7.1 | t |

| H-7 | 7.4 - 7.6 | d |

| N-CH₃ | 3.7 - 3.9 | s |

Expected ¹³C NMR (CDCl₃, 100 MHz) Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 125 - 128 |

| C-3 | 100 - 103 |

| C-3a | 128 - 131 |

| C-4 | 112 - 115 |

| C-5 | 122 - 125 |

| C-6 | 120 - 123 |

| C-7 | 109 - 112 |

| C-7a | 136 - 139 |

| N-CH₃ | 32 - 35 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Expected FT-IR (neat) Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1340 | C-N stretch |

| Below 800 | C-Br stretch and aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 210/212 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| 195/197 | Loss of a methyl group (-CH₃) from the molecular ion. |

| 131 | Loss of a bromine radical (•Br) from the molecular ion. |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide has outlined the key aspects of the synthesis, purification, and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers working with this compound. Further studies are warranted to explore its potential applications in drug discovery and development.

References

Technical Guide: 4-Bromo-1-methylindole (CAS 590417-55-3) - Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-bromo-1-methylindole (CAS 590417-55-3), a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its known and inferred biological activities, and lists reputable suppliers.

Core Properties of 4-Bromo-1-methylindole

4-Bromo-1-methylindole, with the IUPAC name 4-bromo-1-methyl-1H-indole, is a halogenated indole derivative. The strategic placement of the bromine atom at the 4-position and a methyl group on the indole nitrogen makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of 4-Bromo-1-methylindole

| Property | Value | Reference(s) |

| CAS Number | 590417-55-3 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.456 g/mL at 25 °C | |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Refractive Index | n20/D 1.636 | |

| SMILES | CN1C=CC2=C1C=CC=C2Br | |

| InChI Key | JZOSXTYDJPHXQD-UHFFFAOYSA-N |

Table 2: Safety Information for 4-Bromo-1-methylindole

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

Note: This is not an exhaustive list of all safety information. Please refer to the Safety Data Sheet (SDS) from your supplier for complete details.

Synthesis of 4-Bromo-1-methylindole

A reliable method for the synthesis of 4-bromo-1-methylindole involves the N-methylation of 4-bromoindole. The following protocol is adapted from the literature.[1]

Experimental Protocol: Synthesis of 4-Bromo-1-methylindole

Materials:

-

4-Bromoindole

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-bromoindole (e.g., 8.8 g, 45 mmol), anhydrous potassium carbonate (e.g., 4.5 g, 32 mmol), and anhydrous N,N-dimethylformamide (DMF) (56 mL).

-

To this suspension, add dimethyl carbonate (e.g., 12 g, 0.13 mol).

-

Gradually heat the reaction mixture to 140 °C over 30 minutes with continuous stirring.

-

Maintain the reaction at 140 °C and continue stirring for 3.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the insoluble solids by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Purify the resulting residue by distillation under reduced pressure (e.g., 0.2 mmHg, 155-180 °C) to yield 4-bromo-1-methylindole as a yellow liquid.

Expected Yield: Approximately 91%.[1]

Characterization: The product can be characterized by ¹H NMR spectroscopy, with the resulting spectrum being consistent with literature data.[1]

Caption: Synthetic workflow for 4-bromo-1-methylindole.

Biological Activity and Potential Applications

While specific biological data for 4-bromo-1-methylindole is limited in publicly available literature, the broader class of brominated indoles exhibits a range of significant biological activities. Furthermore, derivatives of 4-bromo-1-methylindole have shown promise in preclinical studies, suggesting the therapeutic potential of this scaffold.

Antimicrobial and Antibiofilm Activity (Inferred from 4-Bromoindole)

Studies on the closely related compound, 4-bromoindole, have demonstrated its efficacy as an antimicrobial and antibiofilm agent.[2]

-

Mechanism of Action: 4-bromoindole has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Vibrio parahaemolyticus.[2][3] The proposed mechanism involves the disruption of bacterial motility (swimming and swarming) and the formation of curli, which are essential for biofilm integrity.[2]

-

Quantitative Data: For E. coli O157:H7, 4-bromoindole exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL and inhibited biofilm formation by over 61% at a sub-inhibitory concentration of 20 µg/mL.[2] Against V. parahaemolyticus, 4-bromoindole showed a MIC of 50 µg/mL.[3]

Caption: Proposed antibiofilm mechanism of 4-bromoindole.

Anticancer Potential (Inferred from Derivatives)

Derivatives of 4-bromo-1-methylindole have been synthesized and evaluated for their anticancer properties, highlighting the potential of this core structure in oncology drug discovery.

-

Tubulin Polymerization Inhibition: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which can be synthesized from 1-methylindole precursors, have shown potent inhibition of tubulin polymerization, a validated target in cancer therapy.[4]

-

BRD4 Inhibition: Indole-2-one derivatives, which can be conceptually linked to the indole scaffold, have been designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[4]

-

General Cytotoxicity: A library of 6,7-annulated-4-substituted indole compounds demonstrated antiproliferative activity against murine L1210 tumor cells in the low micromolar range.[5]

These findings suggest that 4-bromo-1-methylindole is a valuable starting material for the development of novel anticancer agents.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities discussed. These should be adapted and optimized based on specific experimental needs and laboratory capabilities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

-

Test compound (4-bromo-1-methylindole) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the test compound dilutions.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Biofilm Inhibition Assay

This protocol utilizes crystal violet staining to quantify biofilm formation.

Materials:

-

Test compound (4-bromo-1-methylindole)

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

Procedure:

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Add a standardized bacterial suspension to each well.

-

Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

Incubate the plate under static conditions for 24-48 hours at an appropriate temperature to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the positive control.

Suppliers

4-Bromo-1-methylindole is available from several chemical suppliers. It is recommended to request a certificate of analysis (CoA) to ensure the purity and quality of the compound.

Table 3: Representative Suppliers of 4-Bromo-1-methylindole

| Supplier | Purity |

| Sigma-Aldrich | 95% |

| Aceschem | 98% |

| Aaron Chemicals | 98% |

| Capot Chemical | >97% |

| BLD Pharm | 98% |

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Conclusion

4-Bromo-1-methylindole (CAS 590417-55-3) is a valuable and versatile heterocyclic compound with established synthetic utility. While direct biological data on the compound is emerging, the known activities of its close analogs and derivatives strongly suggest its potential as a scaffold for the development of novel antimicrobial and anticancer agents. This technical guide provides a foundational resource for researchers to explore the properties and applications of this promising molecule. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the C-Br Bond in 4-Bromo-1-methyl-1H-indole: A Technical Guide for Drug Discovery

An in-depth exploration of the synthetic utility of 4-Bromo-1-methyl-1H-indole, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of its C-Br bond. Key palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and detailed experimental protocols are presented to facilitate its application in the synthesis of novel molecular entities.

The indole scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical aspect of drug design and development, enabling the modulation of pharmacological properties. This compound serves as a versatile building block in this regard, with the C-Br bond at the 4-position providing a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide summarizes the key transformations of this compound, providing quantitative data where available and detailed experimental methodologies for its successful application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation and reductive elimination.

Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | - | [4] |

| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [5] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [6] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynyl indoles. This reaction is of great importance in the preparation of conjugated systems. A copper-free Sonogashira reaction of the related 4-bromo-1H-indole has been reported to proceed in high yield, demonstrating the feasibility of this transformation.[7]

Table 2: Sonogashira Coupling of 4-Bromo-1H-indole

| Catalyst | Ligand | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp. | 6 | 87 | [7] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[8][9] This reaction is crucial for the synthesis of arylamines, which are common substructures in pharmaceuticals. While specific examples for this compound are not detailed in the provided references, the reaction is known to be highly efficient for a broad scope of aryl bromides.[10][11]

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | [8] |

| Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | [9] |

| Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 110 | [10] |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful method for the formation of C-C bonds and has been widely applied in organic synthesis. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Table 4: General Conditions for the Heck Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | 80-140 | [12] |

| PdCl₂ | - | KOAc | MeOH | 120 | [12] |

| Pd(PPh₃)₄ | - | Et₃N | Toluene | 100 | [12] |

Metal-Halogen Exchange Reactions

The C-Br bond of this compound can also undergo metal-halogen exchange to generate highly reactive organometallic intermediates, which can then be trapped with various electrophiles.

Lithiation

Treatment of aryl bromides with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures can result in a bromine-lithium exchange. This generates a potent nucleophilic aryllithium species that can react with a wide array of electrophiles. This method provides access to a diverse range of 4-substituted indoles.

Grignard Reagent Formation

Reaction of this compound with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent.[13] This organomagnesium compound is a strong nucleophile and base, and it is a cornerstone of C-C bond formation in organic synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these reactions. The following are generalized procedures that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene, DME, or dioxane/water), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[4]

General Procedure for Copper-Free Sonogashira Coupling

In an inert atmosphere glovebox or using Schlenk techniques, this compound (1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a base (e.g., TMP, 2.0 equiv) are dissolved in an anhydrous solvent (e.g., DMSO). The terminal alkyne (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched and worked up to isolate the product, which is typically purified by column chromatography.[7]

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu, 1.2-1.4 equiv). Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, quenched, and extracted. The product is purified by chromatography.[8]

General Procedure for Heck Reaction

To a mixture of this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N or KOAc, 1.2-2.0 equiv) in a suitable solvent (e.g., DMF or MeCN), a phosphine ligand (e.g., PPh₃) may be added. The reaction is heated under an inert atmosphere until completion. After workup, the product is isolated and purified.[12]

General Procedure for Lithiation and Electrophilic Quench

To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv) is added dropwise. After a short stirring period, the electrophile (1.0-1.2 equiv) is added. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated. Purification is typically achieved by chromatography.

General Procedure for Grignard Reagent Formation

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is added dropwise to the activated magnesium. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane. The formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture. The resulting organomagnesium solution can then be used in subsequent reactions with various electrophiles.[13]

Conclusion

The C-Br bond in this compound provides a versatile handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex indole derivatives. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as metal-halogen exchange reactions, offer a powerful toolkit for medicinal chemists and drug development professionals. The experimental protocols provided in this guide serve as a starting point for the application of these methodologies, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. web.mnstate.edu [web.mnstate.edu]

Molecular structure and conformation of 4-Bromo-1-methyl-1H-indole

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformation of this compound, a compound of interest in synthetic and medicinal chemistry. This document outlines the available data on its synthesis and spectroscopic properties. Due to the limited availability of direct experimental structural data, this guide also presents comparative data from closely related analogs to infer structural characteristics.

Introduction

This compound (C₉H₈BrN) is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 4-position and a methyl group at the 1-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Molecular Structure

At present, a definitive crystal structure for this compound has not been reported in the publicly available literature. In the absence of direct X-ray crystallographic data, the molecular structure can be inferred from spectroscopic analysis and comparison with structurally similar compounds. The indole ring system is known to be planar. The bromine atom at the C4 position and the methyl group on the indole nitrogen are the key substituents.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 590417-55-3 | [1][2] |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Appearance | Yellow liquid | [1] |

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for 4-Bromo-3-methyl-1H-indole (500 MHz, CDCl₃) [3]

| ¹H NMR | ¹³C NMR | ||

| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| NH | 7.94 (s, 1H) | C-7a | 137.71 |

| H-5, H-6, H-7 | 7.28 – 7.24 (m, 2H) | C-3a | 126.33 |

| H-2 | 7.03 – 6.95 (m, 2H) | C-2 | 123.65 |

| CH₃ | 2.57 (d, J = 0.9 Hz, 3H) | C-7 | 123.51 |

| C-6 | 122.86 | ||

| C-4 | 114.93 | ||

| C-5 | 113.15 | ||

| C-3 | 110.52 | ||

| CH₃ | 12.65 |

Note: The data presented is for 4-Bromo-3-methyl-1H-indole and serves as a reference. The absence of the C3-methyl group and the presence of a proton at C3 in this compound, along with N-methylation, will alter the chemical shifts.

Molecular Conformation

The conformation of this compound is expected to be largely planar due to the aromaticity of the indole ring. The primary conformational flexibility would arise from the rotation of the N-methyl group. However, the energy barrier for this rotation is expected to be low. The precise orientation of the methyl group relative to the indole plane would be best determined by high-level computational modeling or, ideally, by X-ray crystallography.

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

4-Bromoindole

-

Potassium carbonate (K₂CO₃)

-

Dimethyl carbonate

-

Dimethylformamide (DMF)

Procedure:

-

A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.

-

The mixture is gradually heated to 140°C over a period of 30 minutes.

-

The reaction is stirred at 140°C for 3.5 hours.

-

After cooling to room temperature, the insoluble solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).

General NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

Visualizations

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide consolidates the available information on the molecular structure and conformation of this compound. While a detailed experimental three-dimensional structure remains to be determined, the provided synthesis protocol and comparative spectroscopic data offer a solid foundation for researchers working with this compound. Further computational studies and single-crystal X-ray diffraction analysis are recommended to fully elucidate its structural and conformational properties, which will undoubtedly aid in its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1-methyl-1H-indole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-methyl-1H-indole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information from closely related indole analogs to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility and presents a visual workflow to guide the experimental process.

Introduction to this compound

This compound is a halogenated and N-methylated derivative of indole. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a bromine atom at the 4-position and a methyl group on the indole nitrogen significantly influences the molecule's physicochemical properties, including its polarity, crystal lattice energy, and, consequently, its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, drug discovery, and materials science, as it dictates the choice of appropriate solvent systems for reactions, purification, and formulation.

Predicted Solubility Profile

The presence of the nonpolar benzene ring and the bromine atom, along with the N-methyl group, suggests that this compound is a relatively nonpolar to moderately polar molecule. The N-methylation removes the hydrogen bond donating ability of the parent indole, which can affect its solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic core of the indole and the halogen substituent will interact favorably with nonpolar solvents via London dispersion forces. 1-Methylindole is known to be soluble in benzene. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are effective at dissolving moderately polar to nonpolar organic compounds. 4-Bromoindole is reported to be soluble in dichloromethane. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for a wide range of organic compounds. Both 4-bromoindole and 1-methylindole are soluble in diethyl ether. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is versatile for dissolving a wide array of organic solutes. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |

| Alcohols | Methanol, Ethanol | Moderately Soluble to Soluble | While the N-methylation prevents hydrogen bond donation from the solute, the polar nature of alcohols can still solvate the molecule. 1-Methylindole is soluble in ethanol. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents have high dielectric constants and are excellent at dissolving a wide range of organic molecules. |

| Water | Water | Insoluble/Sparingly Soluble | The hydrophobic nature of the brominated, methylated indole structure is expected to dominate, leading to poor aqueous solubility. Both 4-bromoindole and 1-methylindole are reported to be insoluble in water.[1][2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

-

UV-Vis spectrophotometer or HPLC system (optional, for spectroscopic analysis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

-

Solubility Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Solubility Determination (Spectroscopic Method - Optional):

-

Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest and measuring their absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Data Presentation: The quantitative solubility data should be summarized in a table, expressing solubility in common units such as g/100 mL, mg/mL, or mol/L for each solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong qualitative prediction can be made based on the behavior of analogous indole compounds. It is anticipated to be highly soluble in common organic solvents such as dichloromethane, ethers, and polar aprotic solvents, and poorly soluble in water. For precise quantitative measurements, the provided isothermal shake-flask experimental protocol offers a reliable and standard methodology. The successful application of this compound in various research and development endeavors will be greatly facilitated by a thorough understanding of its solubility characteristics.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core at the C4 position is of significant interest for the development of novel therapeutic agents.

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 4-Bromo-1-methyl-1H-indole with various arylboronic acids. The protocols and data presented herein are compiled from established methodologies for the coupling of related bromoindoles and other nitrogen-containing heterocycles, providing a robust starting point for researchers in this field.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product (a 4-aryl-1-methyl-1H-indole) and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-containing heterocycles like indoles, reaction conditions must be carefully optimized to avoid side reactions and catalyst inhibition.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of various bromo-substituted indoles and related nitrogen heterocycles with different arylboronic acids. This data can serve as a guide for optimizing the coupling of this compound.

Table 1: Optimization of Reaction Conditions for a Model Reaction

Substrate: this compound Coupling Partner: Phenylboronic acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DMF/H₂O (5:1) | 90 | 18 | 82 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | 68 |

| 5 | Pd(OAc)₂ (2) | Buchwald Ligand | K₂CO₃ (2) | t-BuOH/H₂O (4:1) | 80 | 16 | 78 |

Note: Yields are for isolated products and are based on analogous systems reported in the literature.

Table 2: Scope of Arylboronic Acids in the Coupling with this compound

Optimized Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), Cs₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 100 °C, 12 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-1-methyl-1H-indole | 88 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-indole | 92 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-indole | 85 |

| 4 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-1-methyl-1H-indole | 78 |

| 5 | 3-Thiopheneboronic acid | 1-Methyl-4-(thiophen-3-yl)-1H-indole | 72 |

| 6 | 2-Naphthylboronic acid | 1-Methyl-4-(naphthalen-2-yl)-1H-indole | 89 |

Note: Yields are for isolated products and are based on analogous systems reported in the literature.

Experimental Protocols

Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., XPhos, SPhos), if required

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

General Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%). Then, add the anhydrous organic solvent and degassed water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-methyl-1H-indoles from this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data provided in these application notes offer a solid foundation for the successful implementation and optimization of this important transformation in a research and drug development setting.

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-indole